REACTION_CXSMILES
|
[CH3:1][N:2]1[CH2:7][CH2:6][N:5]([CH:8]2[CH2:11][N:10](C(OCC3C=CC=CC=3)=O)[CH2:9]2)[CH2:4][CH2:3]1>CO.[Pd]>[NH:10]1[CH2:11][CH:8]([N:5]2[CH2:6][CH2:7][N:2]([CH3:1])[CH2:3][CH2:4]2)[CH2:9]1
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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FILTRATION
|
Details
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The reaction mixture was filtered through celite
|
Type
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CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
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|
Type
|
product
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Smiles
|
N1CC(C1)N1CCN(CC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 5.02 mmol | |
AMOUNT: MASS | 0.78 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 100.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |